molecular formula C3H8NaS B8749476 2-Propanethiol, sodium salt (8CI,9CI)

2-Propanethiol, sodium salt (8CI,9CI)

Cat. No.: B8749476
M. Wt: 99.15 g/mol
InChI Key: FUBTVLXYLYGSOO-UHFFFAOYSA-N
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Description

2-Propanethiol, sodium salt (8CI,9CI), also known as sodium 2-propanethiolate, is an organosulfur compound with the molecular formula (CH₃)₂CHSNa. It is a sodium salt derivative of 2-propanethiol, commonly referred to as isopropyl mercaptan. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:

(CH3)2CHSH+NaOH(CH3)2CHSNa+H2O(CH₃)₂CHSH + NaOH → (CH₃)₂CHSNa + H₂O (CH3​)2​CHSH+NaOH→(CH3​)2​CHSNa+H2​O

Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .

Types of Reactions:

  • Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):

    2(CH3)2CHSNa+H2O2(CH3)2CHSSCH(CH3)2+2NaOH2 (CH₃)₂CHSNa + H₂O₂ → (CH₃)₂CHS-SCH(CH₃)₂ + 2 NaOH 2(CH3​)2​CHSNa+H2​O2​→(CH3​)2​CHS−SCH(CH3​)2​+2NaOH

  • Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:

    (CH3)2CHSNa+RX(CH3)2CHSR+NaX(CH₃)₂CHSNa + R-X → (CH₃)₂CHSR + NaX (CH3​)2​CHSNa+R−X→(CH3​)2​CHSR+NaX

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Alkyl Halides: Methyl iodide, ethyl bromide.

Major Products Formed:

Scientific Research Applications

2-Propanethiol, sodium salt (8CI,9CI) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .

Comparison with Similar Compounds

    Sodium ethanethiolate: (CH₃CH₂SNa)

    Sodium methanethiolate: (CH₃SNa)

    Sodium 2-methyl-2-propanethiolate: ((CH₃)₃CSNa)

Comparison:

Properties

Molecular Formula

C3H8NaS

Molecular Weight

99.15 g/mol

InChI

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

FUBTVLXYLYGSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S.[Na]

Origin of Product

United States

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